methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

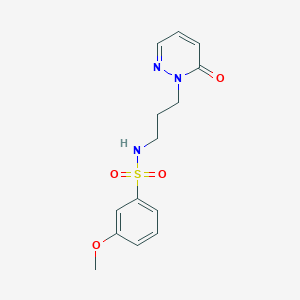

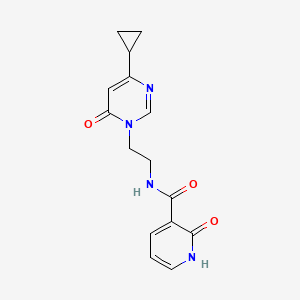

“Methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted with a bromine atom and a methyl group .

Scientific Research Applications

Determination of Atmospheric Methyl Bromide

Methyl bromide (CH3Br) plays a significant role in the stratospheric ozone layer depletion due to its bromine content. Research has developed methodologies for measuring atmospheric CH3Br using cryotrapping-gas chromatography, which is crucial for understanding its natural sinks and accurately measuring ambient mixing ratios. This method, involving a 2-propanol/dry ice cryotrap for preconcentration followed by detection via gas chromatography equipped with an electron capture detector, highlights the environmental significance and analytical applications of methyl bromide and related compounds in atmospheric studies (Kerwin et al., 1996).

Synthesis and Structural Characterization

The synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, derived from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through condensation, chlorination, and esterification reactions, has been documented. This research contributes to the field of organic synthesis by providing methods to create and analyze compounds with potential biological activities (Yan Shuang-hu, 2014).

Catalyst Activation and Transfer Hydrogenation

Studies on catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes for transfer hydrogenation and oxidation of alcohols reveal the catalytic potential of triazole derivatives. These complexes demonstrate the utility of triazole and its derivatives in facilitating chemical transformations, offering insights into the development of new catalytic methods (Saleem et al., 2014).

Environmental Fate of Soil Fumigants

Research on the volatility, adsorption, and degradation of propargyl bromide, a compound related to methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate, as a soil fumigant provides valuable data on its environmental behavior. This study is crucial for assessing the safety and efficacy of new fumigants as replacements for methyl bromide in agricultural applications (Yates & Gan, 1998).

Future Directions

The future directions for the study of “methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the diverse biological activities of triazole derivatives, these compounds could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name |

methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNFKKYCFGEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)